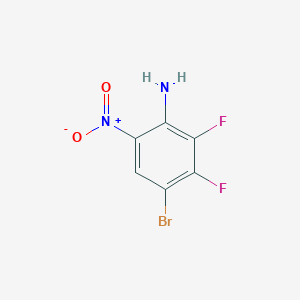

4-Bromo-2,3-difluoro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for 4-bromo-2,3-difluoro-6-nitroaniline, a halogenated nitroaniline with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of fluorine, bromine, and nitro functional groups onto an aniline scaffold offers a versatile platform for fine-tuning molecular properties and accessing diverse chemical space. This document provides a detailed, scientifically-grounded, and logical approach to its synthesis, intended for an audience with a strong background in organic chemistry.

I. Strategic Overview of the Proposed Synthesis

The synthesis of this compound can be logically approached via a two-step sequence, commencing with a commercially available or readily synthesized starting material. The proposed pathway begins with the synthesis of 2,3-difluoro-6-nitroaniline, followed by a regioselective bromination. This sequence is designed to control the placement of the substituents on the aromatic ring, leveraging the directing effects of the functional groups present.

The overall proposed transformation is as follows:

Caption: Proposed two-step synthesis of this compound.

II. Detailed Experimental Protocols

The initial step involves a nucleophilic aromatic substitution reaction on 2,3,4-trifluoronitrobenzene. The highly electron-deficient nature of the starting material, due to the presence of three fluorine atoms and a nitro group, facilitates the displacement of the fluorine atom at the 4-position by ammonia.

Protocol:

-

In a round-bottom flask, dissolve 2,3,4-trifluoronitrobenzene (1 equivalent) in ethanol.

-

To this solution, add a 25% aqueous ammonia solution (4 equivalents).

-

Stir the reaction mixture vigorously at room temperature for approximately 8 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the ethanol by rotary evaporation under reduced pressure.

-

Filter the resulting solid and wash thoroughly with deionized water to remove any residual ammonia and salts.

-

Dry the bright yellow solid product, 2,3-difluoro-6-nitroaniline, under vacuum. The reported yield for this reaction is high, around 91%.[1]

| Reagent/Solvent | Molecular Weight | Molar Eq. |

| 2,3,4-Trifluoronitrobenzene | 177.08 g/mol | 1.0 |

| 25% Aqueous Ammonia | 17.03 g/mol (NH3) | 4.0 |

| Ethanol | 46.07 g/mol | Solvent |

The second and final step is the electrophilic bromination of the synthesized 2,3-difluoro-6-nitroaniline. The regioselectivity of this reaction is of paramount importance to obtain the desired product.

Justification of Regioselectivity:

The directing effects of the substituents on the aniline ring will govern the position of bromination:

-

Amino group (-NH2) at C1: A strongly activating ortho-, para-director.

-

Nitro group (-NO2) at C6: A strongly deactivating meta-director.

-

Fluoro groups (-F) at C2 and C3: Deactivating ortho-, para-directors.

The powerful activating and directing effect of the amino group is the dominant factor. It strongly directs electrophiles to the ortho and para positions. The ortho positions (C2 and C6) are already substituted. Therefore, the incoming electrophile (Br+) will be directed to the para position (C4), leading to the desired 4-bromo isomer.

Protocol (adapted from the bromination of 2,6-difluoroaniline):

-

In a round-bottom flask, dissolve 2,3-difluoro-6-nitroaniline (1 equivalent) in glacial acetic acid.[2][3][4]

-

In a separate flask, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

While maintaining the temperature of the aniline solution below 25°C using an ice bath, add the bromine solution dropwise with constant stirring.[2][3]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine, followed by the addition of sodium acetate and water.[2][3]

-

Cool the mixture, which should precipitate the crude product.

-

Filter the solid and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and brine.[2][3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

| Reagent/Solvent | Molecular Weight | Molar Eq. |

| 2,3-Difluoro-6-nitroaniline | 174.11 g/mol | 1.0 |

| Bromine | 159.81 g/mol | 1.0 |

| Glacial Acetic Acid | 60.05 g/mol | Solvent |

| Sodium Thiosulfate | 158.11 g/mol | Quenching |

| Sodium Acetate | 82.03 g/mol | Work-up |

III. Concluding Remarks

This guide presents a viable and scientifically sound proposed pathway for the synthesis of this compound. The methodology is based on well-established organic reactions and draws parallels from the synthesis of structurally similar molecules. The key to the successful synthesis lies in the highly regioselective bromination step, which is predicted based on fundamental principles of electrophilic aromatic substitution. Researchers and scientists in drug development can utilize this guide as a foundational blueprint for the laboratory-scale synthesis of this promising chemical intermediate. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

IV. References

-

BenchChem. (n.d.). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from BenchChem website.

-

BenchChem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from BenchChem website.

-

Echemi. (2025, August 28). supply hot sale good quality 2,3-Difluoro-6-nitroaniline CAS NO 211693-73-1. Retrieved from Echemi.com.

-

ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis. Retrieved from ChemicalBook.com.

-

Benchchem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline. Retrieved from BenchChem.com.

-

PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from PrepChem.com.

-

Guidechem. (n.d.). How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ. Retrieved from Guidechem.com.

-

Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline. Retrieved from patents.google.com.

-

ResearchGate. (n.d.). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. Retrieved from ResearchGate.

-

ChemicalBook. (n.d.). 4-Bromo-2,6-difluoroaniline synthesis. Retrieved from ChemicalBook.com.

-

Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4. Retrieved from Ossila.com.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University Institutional Repository.

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from ncbi.nlm.nih.gov.

-

Benchchem. (n.d.). 2,3-Difluoro-6-nitroaniline | 211693-73-1. Retrieved from BenchChem.com.

-

PubMed. (2009, May 1). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. Retrieved from pubmed.ncbi.nlm.nih.gov.

-

HDH Instruments. (n.d.). 4-Bromo-2, 3-difluoroaniline, min 98%, 10 grams. Retrieved from hdh-instruments.com.

-

Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline. Retrieved from patents.google.com.

-

Biosynth. (n.d.). 2,3-Difluoro-6-nitroaniline | 211693-73-1 | FD104911. Retrieved from biosynth.com.

-

PubChem. (n.d.). 4-Bromo-2,3-difluoroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

PubMed. (2017, May 19). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes-Functionalized Fluorinated Building Blocks for Organic Synthesis. Retrieved from pubmed.ncbi.nlm.nih.gov.

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from chem.libretexts.org.

-

Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Retrieved from patents.google.com.

-

ResearchGate. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from ResearchGate.

-

Chemsrc. (2025, September 6). 4-Bromo-2,3-difluoroaniline | CAS#:112279-72-8. Retrieved from chemsrc.com.

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from chemrxiv.org.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2,6-difluoroaniline 67567-26-4. Retrieved from tcichemicals.com.

-

OUCI. (n.d.). Reversal of Regioselectivity in Nucleophilic Difluoroalkylation of α,β-Enones Employing In Situ-Formed Sterically Encumbered Silylium Catalyst. Retrieved from ouci.dntb.gov.ua.

References

physicochemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 626238-73-1), a key building block in modern medicinal chemistry and materials science. As a highly functionalized aniline derivative, its utility in the synthesis of complex molecules, including protein degraders, necessitates a thorough understanding of its fundamental characteristics.[1] This document delineates its chemical identity, structural features, and known physical properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its melting point, solubility profile, and spectroscopic characteristics, ensuring researchers can validate its purity and structure for downstream applications. The guide is structured to provide both foundational data and practical, actionable methodologies for laboratory professionals.

Introduction and Strategic Importance

This compound is a substituted aromatic amine featuring a strategic arrangement of electron-withdrawing and donating groups, alongside multiple halogen substituents. This unique combination of a nucleophilic amine, a strongly electron-withdrawing nitro group, two fluorine atoms, and a reactive bromine site makes it a versatile intermediate in organic synthesis. Its classification as a "Protein Degrader Building Block" highlights its relevance in the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[1] Understanding its physicochemical properties is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide serves as a foundational resource for scientists leveraging this molecule in their research endeavors.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Compound Name | This compound | [1][2] |

| CAS Number | 626238-73-1 | [1][2] |

| Molecular Formula | C₆H₃BrF₂N₂O₂ | [1] |

| Molecular Weight | 253.00 g/mol | [1] |

| SMILES | C1=C(C(=C(C=C1Br)N)F)F--INVALID-LINK--[O-] | Inferred from structure |

| InChI Key | Inferred, not directly found |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#202124"]; F1 [label="F", fontcolor="#202124"]; F2 [label="F", fontcolor="#202124"]; N1 [label="NH₂", fontcolor="#202124"]; N2 [label="N⁺", fontcolor="#202124"]; O1 [label="O⁻", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"];

// Position nodes for the benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];

// Position substituents N1 [pos="0,3!"]; F1 [pos="-2.6,-1.5!"]; F2 [pos="-1.6,-3.5!"]; Br [pos="1.6,-3.5!"]; H1 [pos="2.6,-1.5!"]; N2 [pos="0,-1.2!"]; // Attached to C6, inside the ring for clarity O1 [pos="-0.9, -0.1!"]; O2 [pos="0.9, -0.1!"];

// Define edges for bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Double bonds in the ring C1 -- C5 [style=double]; C2 -- C3 [style=double]; C1 -- C6 [style=double];

// Substituent bonds C1 -- N1; C2 -- F1; C3 -- F2; C4 -- Br; C5 -- H1; C6 -- N2; N2 -- O1; N2 -- O2 [style=double]; }

Physicochemical Properties

Quantitative data on the physicochemical properties of this specific molecule are not widely published. The table below summarizes available information and provides context by comparing it to structurally similar compounds. The lack of public data underscores the importance of the experimental protocols provided in Section 5.

| Property | Value / Predicted Behavior | Notes |

| Appearance | Likely a yellow or brown crystalline solid. | Based on related nitroaniline compounds.[3][4] |

| Melting Point | Not publicly available. | Requires experimental determination. For context, 4-Bromo-2,6-difluoroaniline melts at 63-65 °C[3][5] and 4-Bromo-2-nitroaniline melts at 110-113 °C.[4] The presence of the additional nitro and fluoro groups will influence the final value. |

| Boiling Point | Not publicly available. | Expected to be high due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate). | The molecule has polar functional groups (-NH₂, -NO₂) but the halogenated aromatic ring reduces aqueous solubility. The "like dissolves like" principle suggests solubility in moderately polar to polar aprotic solvents.[6][7] |

| pKa | Not publicly available. | The aniline amine group is expected to be a weak base, with its basicity significantly reduced by the strong electron-withdrawing effects of the ortho-nitro group and the fluorine atoms. |

Spectroscopic Profile (¹H NMR)

-

Aromatic Region (6.5-8.5 ppm): The spectrum is expected to show one signal in the aromatic region corresponding to the single aromatic proton.[10][11]

-

Chemical Shift: This proton is situated between a bromine atom (meta) and a fluorine atom (meta). It is also para to the strongly electron-withdrawing nitro group and ortho to the amino group. The cumulative electronic effects will cause this proton to resonate significantly downfield.

-

Splitting Pattern: The single aromatic proton will exhibit a complex splitting pattern. It will be coupled to the two adjacent fluorine atoms, resulting in a doublet of doublets (dd) or a more complex multiplet depending on the values of the ³J(H-F) and ⁴J(H-F) coupling constants.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears between 4-6 ppm for nitroanilines.

Experimental Protocols for Property Determination

The following protocols provide robust, step-by-step methodologies for determining the key .

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will melt over a sharp, narrow temperature range (typically < 2 °C).[12] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[13] This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a spatula.[13]

-

Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C per minute) to get a rough estimate of the melting temperature. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.

-

Precise Determination: Set the plateau temperature to about 15-20 °C below the approximate melting point found in the previous step.

-

Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[13] Continuous observation of the sample through the magnified eyepiece is critical.

-

Data Recording:

-

Record the temperature (T₁) at which the first sign of melting (the appearance of liquid) is observed.

-

Record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.

-

-

Reporting: Report the melting point as the range from T₁ to T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent and sharp melting range is a strong indicator of sample purity.

Protocol: Qualitative Solubility Profiling

Causality: Solubility is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6] Acid-base chemistry can dramatically alter aqueous solubility. An acidic or basic compound that is insoluble in water can become soluble in an aqueous base or acid, respectively, by forming a more polar, water-soluble salt. This protocol systematically evaluates solubility in a range of common laboratory solvents.

Methodology:

-

Setup: For each solvent to be tested, place approximately 10-20 mg of this compound into a clean, separate small test tube or vial.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Observe the sample against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing Sequence:

-

Step A: Water. Test for solubility in deionized water.[14]

-

Step B: Aqueous Acid. If insoluble in water, use a fresh sample and test in 5% aqueous HCl. Solubility indicates the presence of a basic group (like the aniline).[15]

-

Step C: Aqueous Base. If insoluble in water and 5% HCl, use a fresh sample and test in 5% aqueous NaOH. Solubility would indicate an acidic proton (not expected to be significant for this molecule, but is part of a standard workflow).[14][15]

-

Step D: Organic Solvents. Systematically test solubility in a range of organic solvents with varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), ethyl acetate (moderately polar), dichloromethane (non-polar), and hexane (non-polar).

-

-

Reporting: Compile the results in a table, clearly stating the solubility classification for each solvent tested.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. This guide has consolidated its core chemical identity and structural features. While quantitative physicochemical data remains sparse in public literature, we have provided robust, validated experimental protocols for determining its melting point and solubility profile, empowering researchers to independently verify the quality and characteristics of their material. The predicted spectroscopic features serve as a benchmark for structural confirmation. A thorough understanding and empirical validation of these properties are essential first steps toward the successful application of this versatile molecule in complex synthetic campaigns.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. innospk.com [innospk.com]

- 4. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. studylib.net [studylib.net]

- 13. m.youtube.com [m.youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Bromo-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2,3-difluoro-6-nitroaniline, a halogenated nitroaniline with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights into its properties, synthesis, and reactivity. This approach is designed to empower researchers to make informed decisions in their experimental design.

Core Compound Identity

-

Systematic Name: this compound

-

CAS Number: 626238-73-1[1]

-

Molecular Formula: C₆H₃BrF₂N₂O₂[1]

-

Molecular Weight: 253.00 g/mol [1]

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

Direct experimental data on the physicochemical properties of this compound is limited. However, we can extrapolate expected properties based on the known data of similar compounds, such as 4-Bromo-2,6-difluoroaniline and various nitroanilines.

| Property | Predicted Value for this compound | Comparative Data for 4-Bromo-2,6-difluoroaniline |

| Appearance | Yellow to orange crystalline solid | White to brown crystalline powder |

| Melting Point (°C) | Likely higher than 63-65 °C due to the additional nitro group and different fluorine positioning, potentially in the range of 90-120 °C. | 63-65[2] |

| Boiling Point (°C) | Expected to be higher than 188.2 °C at 760 mmHg due to increased molecular weight and polarity. | 188.2 ± 35.0[3] |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents.[4] |

| Purity | Commercially available with a purity of ≥98%.[1] | Commercially available with a purity of ≥99.0%.[3] |

Synthesis Strategy: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the late-stage introduction of the nitro group to a pre-functionalized bromo-difluoroaniline intermediate. This is because the directing effects of the amino and fluoro groups can be strategically exploited.

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Bromination of 2,3-Difluoroaniline

This step aims to introduce a bromine atom at the 4-position, para to the amino group, which is a strong activating and ortho-, para-directing group.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-difluoroaniline in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The reaction is analogous to the bromination of 2,6-difluoroaniline.[5][6]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a saturated solution of sodium thiosulfate. Neutralize the acetic acid with a saturated sodium bicarbonate solution.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,3-difluoroaniline.

Step 2: Nitration of 4-Bromo-2,3-difluoroaniline

The final step involves the introduction of a nitro group at the 6-position. The amino group is a strong ortho-director, and the position ortho to the amino group and meta to the bromo group is the most likely site of nitration.

-

Reaction Setup: In a clean, dry flask, dissolve the 4-bromo-2,3-difluoroaniline obtained from the previous step in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Reagent Addition: Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

-

Reaction Monitoring: Monitor the formation of the desired product by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactivity and Potential Applications

The unique arrangement of substituents on the aromatic ring of this compound imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites on this compound.

-

The Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents, enabling the construction of complex molecular scaffolds. This is a common strategy in the synthesis of pharmaceuticals and functional materials.[3][7][8]

-

The Amino Group: The primary amine can undergo a range of transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

-

The Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to diamino-substituted benzene derivatives. This transformation is particularly useful in the synthesis of heterocyclic compounds and ligands for metal complexes.

-

The Fluoro Groups: The fluorine atoms, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of various nucleophiles, further diversifying the molecular structure. The presence of fluorine is also known to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[8]

Applications in Drug Discovery and Materials Science

Halogenated anilines are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[4][9] Given its structural features, this compound is a promising building block for:

-

Kinase Inhibitors: Substituted anilines are common scaffolds in the design of kinase inhibitors for cancer therapy. The versatile substitution pattern of this molecule allows for the fine-tuning of interactions with the kinase active site.[9]

-

Agrochemicals: Many modern pesticides and herbicides are based on halogenated aromatic structures.

-

Organic Electronics: The electronic properties of the molecule can be modulated through chemical modifications, making it a potential precursor for organic light-emitting diodes (OLEDs), solar cells, and organic semiconductors.[3][7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds like 4-Bromo-2,6-difluoroaniline and other nitroanilines.

Hazard Classification (Predicted)

Based on analogous compounds, this compound is likely to be classified as:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][10][11][12]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][12]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][12]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][10]

Conclusion

This compound is a specialty chemical with significant potential for researchers in drug discovery and materials science. Its multifunctional nature provides a versatile platform for the synthesis of novel and complex molecules. While direct experimental data is currently limited, this guide provides a solid foundation for its anticipated properties, synthesis, and reactivity based on established chemical principles and data from closely related compounds. As research into this and similar building blocks continues, its applications are expected to expand, contributing to advancements in various scientific fields.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. innospk.com [innospk.com]

- 4. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]

- 5. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 6. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of 4-Bromo-2,3-difluoro-6-nitroaniline: A Predictive and Methodological Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-2,3-difluoro-6-nitroaniline. As a novel compound, direct, publicly available spectroscopic data is limited. Therefore, this document serves a dual purpose: firstly, to present a predictive analysis of the expected spectroscopic signatures based on data from structurally analogous compounds, and secondly, to provide robust, field-proven methodologies for acquiring and interpreting the necessary spectral data. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a substituted aniline with a unique arrangement of electron-withdrawing and donating groups on the benzene ring. The bromine, fluorine, and nitro groups are strongly electron-withdrawing, while the amino group is electron-donating. This electronic environment will significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Predicted Spectroscopic Highlights:

-

¹H NMR: The single aromatic proton will likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of the amine protons can vary and may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-F and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which will be crucial for confirming the presence of bromine in the molecule.

The following sections will delve into detailed predictions and provide step-by-step protocols for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be simple yet informative. With only one proton on the aromatic ring, its signal will be a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Ar-H | 7.5 - 8.5 | dd (doublet of doublets) | JH-F ≈ 7-10 Hz, JH-F ≈ 2-4 Hz | The single aromatic proton is flanked by two fluorine atoms, leading to splitting. The strong electron-withdrawing nitro group will deshield this proton, shifting it downfield. |

| -NH₂ | 4.0 - 6.0 | br s (broad singlet) | N/A | The chemical shift of amine protons is concentration and solvent-dependent and they often appear as a broad signal due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The presence of fluorine atoms will introduce C-F coupling, which is a valuable tool for assigning the signals of the fluorinated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) | Rationale |

| C-NH₂ | 140 - 150 | ²JC-F ≈ 15-25 Hz | Attached to the electron-donating amino group and coupled to the adjacent fluorine. |

| C-F | 150 - 160 | ¹JC-F ≈ 240-260 Hz | Directly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |

| C-F | 145 - 155 | ¹JC-F ≈ 230-250 Hz | Directly bonded to a second, distinct fluorine atom. |

| C-Br | 110 - 120 | ³JC-F ≈ 3-5 Hz | Attached to bromine, with a smaller three-bond coupling to a fluorine atom. |

| C-H | 120 - 130 | ²JC-F ≈ 20-30 Hz, ³JC-F ≈ 3-5 Hz | The only carbon bonded to a proton, coupled to two neighboring fluorine atoms. |

| C-NO₂ | 135 - 145 | ³JC-F ≈ 5-8 Hz | Attached to the electron-withdrawing nitro group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, nitro, and carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Medium | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Weak | Stretching |

| C=C (Aromatic) | 1550 - 1650 | Medium to Strong | Ring Stretching |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Strong | Asymmetric and Symmetric Stretching |

| C-F | 1100 - 1300 | Strong | Stretching |

| C-Br | 500 - 600 | Medium | Stretching |

Experimental Protocol for FTIR Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine will be a key feature in the mass spectrum.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula is C₆H₃BrF₂N₂O₂. The monoisotopic mass will be approximately 265.94 g/mol .

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), and cleavage of the C-Br bond.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

Caption: General workflow for mass spectrometric analysis.

Conclusion

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluoro-6-nitroaniline is a halogenated and nitrated aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex molecules.[1] The precise arrangement of the bromo, fluoro, and nitro substituents on the aniline core dictates the molecule's chemical reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such polysubstituted aromatic compounds. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for researchers working with this and structurally related molecules.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the amine protons and a single aromatic proton.

Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. However, due to the presence of the electron-withdrawing nitro group ortho to the amine, significant deshielding is anticipated. The protons of the amino group are expected to appear as a broad singlet in the region of δ 6.0 - 8.0 ppm . In some instances, these protons can exchange with deuterium from deuterated solvents, leading to a diminished or absent signal.

Aromatic Proton (H-5): There is a single proton on the aromatic ring at the C-5 position. Its chemical shift will be influenced by the neighboring substituents. The nitro group at C-6 will have a strong deshielding effect. The bromine at C-4 will also contribute to deshielding, though to a lesser extent. The fluorine atoms at C-2 and C-3 will have a more complex influence, but their net effect at the meta position (C-5) is also expected to be deshielding. Consequently, the signal for H-5 is predicted to appear at a relatively downfield chemical shift, likely in the range of δ 7.5 - 8.5 ppm .

Spin-Spin Coupling: The H-5 proton will couple with the fluorine atom at C-3. This will result in a doublet. The coupling constant for a four-bond coupling between a proton and a fluorine atom (⁴JH-F) is typically in the range of 1-4 Hz. Therefore, the signal for H-5 is predicted to be a doublet with a coupling constant of approximately 1-4 Hz .

Caption: Predicted spin-spin coupling for H-5 in this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH₂ | 6.0 - 8.0 | broad singlet | - |

| H-5 | 7.5 - 8.5 | doublet | ⁴JH-F ≈ 1-4 |

Theoretical Prediction of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[2]

-

C-1 (attached to -NH₂): The amino group is electron-donating, causing an upfield shift (shielding) of the attached carbon. However, the ortho-nitro and ortho-fluoro groups will have a deshielding effect. The net effect is likely to place the C-1 signal in the range of δ 135-145 ppm . This carbon will also exhibit coupling to the fluorine at C-2.

-

C-2 (attached to -F): The direct attachment of the electronegative fluorine atom will cause a significant downfield shift (deshielding). This carbon is expected to have the most downfield chemical shift among the fluorinated carbons, likely in the range of δ 150-160 ppm . It will show a large one-bond C-F coupling constant (¹JC-F).

-

C-3 (attached to -F): Similar to C-2, this carbon will be significantly deshielded by the directly attached fluorine atom. Its chemical shift is predicted to be in the range of δ 145-155 ppm . It will also exhibit a large ¹JC-F coupling constant.

-

C-4 (attached to -Br): The bromine atom has a moderate deshielding effect on the ipso-carbon. The signal for C-4 is expected in the region of δ 110-120 ppm .

-

C-5 (attached to -H): This carbon is ortho to the bromine and meta to the nitro and fluoro groups. The combined electronic effects will likely result in a chemical shift in the range of δ 120-130 ppm . It will show coupling to the fluorine at C-3.

-

C-6 (attached to -NO₂): The strongly electron-withdrawing nitro group will deshield the attached carbon. The C-6 signal is predicted to be in the range of δ 140-150 ppm .

Carbon-Fluorine Coupling: A prominent feature of the ¹³C NMR spectrum will be the coupling between the carbon and fluorine atoms.

-

¹JC-F: The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large coupling constants, typically in the range of 230-260 Hz.

-

²JC-F: Carbons two bonds away from a fluorine will also show doublet splitting, with coupling constants typically around 15-25 Hz.

-

³JC-F and ⁴JC-F: Longer-range C-F couplings are also possible and are generally smaller (1-10 Hz).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 | 135 - 145 | d, ²JC-F ≈ 15-25 Hz |

| C-2 | 150 - 160 | d, ¹JC-F ≈ 230-260 Hz |

| C-3 | 145 - 155 | d, ¹JC-F ≈ 230-260 Hz |

| C-4 | 110 - 120 | d, ³JC-F ≈ 1-10 Hz |

| C-5 | 120 - 130 | d, ³JC-F ≈ 1-10 Hz |

| C-6 | 140 - 150 | d, ⁴JC-F ≈ 1-5 Hz |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

¹H NMR:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Use the same spectrometer as for ¹H NMR.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets due to C-F coupling).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Determine the multiplicities and coupling constants of the signals.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed roadmap for the structural verification of this compound. The ¹H NMR spectrum is expected to show a downfield doublet for the single aromatic proton and a broad singlet for the amine protons. The ¹³C NMR spectrum will be characterized by six distinct signals, with the carbons attached to fluorine exhibiting large one-bond C-F coupling constants. This comprehensive guide, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable resource for researchers in the synthesis and characterization of novel, highly substituted aromatic compounds.

References

4-Bromo-2,3-difluoro-6-nitroaniline molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2,3-difluoro-6-nitroaniline

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated nitroaromatic compounds serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, this compound stands out as a versatile intermediate. Its unique substitution pattern—a bromine atom, two fluorine atoms, a nitro group, and an aniline moiety—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

The fundamental characteristics of a chemical compound are encapsulated in its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂N₂O₂ | [1][2] |

| Molecular Weight | 253.00 g/mol | [1][2] |

| CAS Number | 626238-73-1 | [1][2][3] |

The presence of bromine and fluorine imparts specific properties to the molecule, including altered electronic effects and potential for use in cross-coupling reactions. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the aniline group provides a key site for further functionalization.

Chemical Structure

The spatial arrangement of atoms within a molecule dictates its reactivity and interaction with other molecules. The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Understanding the synthetic routes to this compound is crucial for its practical application. While specific, detailed synthesis protocols for this exact molecule are not extensively published in readily available literature, its structure suggests a multi-step synthesis starting from a difluoroaniline precursor. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

The reactivity of this compound is governed by its functional groups:

-

Aniline Group (-NH₂): This group can be diazotized and substituted, or it can undergo acylation and alkylation reactions. It is a key handle for building larger molecular scaffolds.

-

Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Groups (-F): The fluorine atoms enhance the electrophilicity of the aromatic ring and can influence the conformation of the molecule. They are generally less reactive than the bromo group in cross-coupling reactions.

-

Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amine, providing another site for functionalization.

Applications in Research and Development

The unique combination of reactive sites makes this compound a valuable intermediate in several areas of chemical research:

-

Drug Discovery: As a building block, it can be used to synthesize a variety of complex molecules with potential biological activity. The fluorinated and brominated aniline core is a common motif in many pharmaceutical compounds.

-

Protein Degraders: This compound is listed as a building block for protein degraders, a novel class of therapeutics that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2]

-

Materials Science: The electronic properties imparted by the fluoro and nitro substituents make this compound a candidate for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related compounds suggest that it should be handled with care.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its molecular formula of C₆H₃BrF₂N₂O₂ and molecular weight of 253.00 g/mol , combined with its unique arrangement of reactive functional groups, make it a valuable tool for researchers in drug discovery, materials science, and beyond. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the development of novel chemical entities.

References

A Researcher's Guide to Sourcing and Quality Verification of 4-Bromo-2,3-difluoro-6-nitroaniline

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step in the journey of discovery. The integrity of your research and the success of your synthetic campaigns depend on the quality of your starting materials. This guide provides an in-depth technical overview of sourcing and verifying the quality of 4-Bromo-2,3-difluoro-6-nitroaniline, a valuable building block in medicinal chemistry.

Introduction to this compound

This compound, with the definitive CAS number 626238-73-1 , is a substituted aniline derivative. Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitro group on the aniline core, presents multiple reactive sites. This makes it a versatile reagent for introducing a bromo-difluoro-nitro-phenyl moiety into more complex molecules, a common strategy in the design of bioactive compounds. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the amine, offering unique synthetic possibilities.

Identifying and Vetting Commercial Suppliers

The initial challenge in procuring specialized chemicals like this compound is identifying reliable commercial suppliers. The market for fine chemicals is diverse, ranging from large, well-established manufacturers to smaller, specialized laboratories. Our investigation has identified several commercial suppliers that list this compound (CAS 626238-73-1) in their catalogs.

It is imperative for the researcher to conduct due diligence before purchase. The following table provides a summary of identified suppliers. This is not an exhaustive list, and the inclusion of a supplier does not constitute an endorsement.

| Supplier | Website | Notes |

| Aaron Chemicals LLC | --INVALID-LINK-- | Lists the compound with CAS number 626238-73-1.[1] |

| AppliChem GmbH | --INVALID-LINK-- | Provides the CAS number, molecular formula, and weight.[2] |

| ChemBK | --INVALID-LINK-- | A database that lists multiple suppliers for the compound.[3] |

| SynQuest Laboratories, Inc. | --INVALID-LINK-- | Lists the product with a specific catalog number.[4] |

| abcr GmbH | --INVALID-LINK-- | Catalog available through chemical buyers' guides. |

| 2a biotech | --INVALID-LINK-- | Lists the compound as an intermediate.[5] |

The Critical Importance of the CAS Number

It is crucial to emphasize the importance of using the correct CAS number (626238-73-1) when searching for and ordering this compound. Several isomers with similar names exist, such as 4-Bromo-2,6-difluoroaniline and 4-Bromo-2,3-difluoroaniline, which have different chemical structures and reactivity. Using the precise CAS number is the most effective way to ensure you are sourcing the correct molecule for your research.

Quality Control and Verification: A Proactive Approach

Upon receiving a shipment of this compound, it is incumbent upon the researcher to verify its identity and purity, even when a Certificate of Analysis (CoA) is provided by the supplier. A CoA is a valuable starting point, but independent verification is a cornerstone of good scientific practice.

Experimental Protocols for Quality Verification

The following are generalized protocols for the analytical techniques that should be employed to confirm the quality of the received material.

1. Visual Inspection and Physical Properties:

-

Appearance: Note the physical form (e.g., crystalline solid, powder) and color. Any deviation from the supplier's description should be investigated.

-

Solubility: Test the solubility in common laboratory solvents (e.g., DMSO, DMF, acetone, chlorinated solvents). This can be a quick preliminary check.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This is one of the most powerful tools for structural elucidation. The proton NMR spectrum should be consistent with the expected structure of this compound. Key features to look for include the number of aromatic protons, their splitting patterns (which will be complex due to fluorine coupling), and their chemical shifts. The integration of the signals should correspond to the number of protons.

-

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will be influenced by the attached atoms (bromine, fluorine, nitrogen).

-

¹⁹F NMR (Fluorine NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is a highly recommended and informative experiment. It will confirm the presence of fluorine and can provide information about their chemical environment and coupling to each other and to nearby protons.

-

-

Mass Spectrometry (MS):

-

This technique is used to determine the molecular weight of the compound. For this compound (C₆H₃BrF₂N₂O₂), the expected monoisotopic mass is approximately 251.94 g/mol . Mass spectrometry will also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), which is a key signature to confirm the presence of a single bromine atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of key functional groups. Look for characteristic absorption bands for the N-H stretches of the amine group (typically in the 3300-3500 cm⁻¹ region), the N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F and C-Br stretches.

-

3. Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the workhorse for purity assessment. A high-resolution column should be used to separate the main compound from any potential impurities. A purity level of >98% is generally desirable for drug discovery applications. It is advisable to use a diode array detector (DAD) to obtain the UV spectrum of the peak, which can serve as an additional identifier.

-

-

Thin-Layer Chromatography (TLC):

-

TLC is a quick and inexpensive method to assess the purity of a sample and to monitor the progress of reactions. A single spot under different solvent systems is a good indication of purity.

-

Workflow for Supplier Selection and Quality Verification

The following diagram illustrates a logical workflow for the procurement and quality control of this compound.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Bromo-2,3-difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, my experience has underscored a critical principle in drug discovery and chemical synthesis: a profound understanding of a molecule's reactivity profile must be matched by an equally deep respect for its potential hazards. This guide addresses 4-Bromo-2,3-difluoro-6-nitroaniline (CAS No. 626238-73-1), a compound of interest in medicinal chemistry and material science. At the time of writing, a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) for this specific molecule is not publicly available. This is not an uncommon scenario for novel or specialized reagents.

Therefore, this document has been constructed through a careful, logical synthesis of empirical data from highly analogous chemical structures. The safety protocols and hazard assessments herein are extrapolated from the known profiles of halogenated nitroanilines. This approach is rooted in the established principles of chemical toxicology, where structure-activity relationships provide a robust framework for predicting a compound's behavior. It is imperative that the user of this guide understands this context. The recommendations provided are designed to foster a culture of proactive safety, treating the compound with the caution merited by its chemical class until exhaustive, specific data becomes available. Every key recommendation is substantiated by citations from the safety sheets of its closest structural relatives, ensuring a transparent and scientifically grounded foundation for safe handling.

Chemical Identity and Physicochemical Landscape

This compound is a substituted aniline derivative. The presence of a bromo group, two fluoro atoms, and a nitro group on the aniline ring creates a unique electronic and steric environment, making it a valuable building block for complex molecular architectures. While empirical data for this specific molecule is scarce, its identity is confirmed through its CAS number and molecular formula.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 626238-73-1 | [1][2] |

| Molecular Formula | C₆H₃BrF₂N₂O₂ | [1][2] |

| Molecular Weight | 253.00 g/mol | [1][2] |

| Physical State | Solid (Predicted) | N/A |

| Storage | 2-8°C, Inert Atmosphere, Keep in Dark | [3] |

Hazard Analysis: A Synthesized GHS Classification

Lacking a specific Safety Data Sheet (SDS), the following hazard profile has been synthesized from the documented classifications of structurally similar compounds, including 4-Bromo-2,6-difluoroaniline and various bromo-nitroanilines.[4] This predictive classification serves as a baseline for safe handling and should be treated as the minimum required precaution.

| Hazard Class | GHS Category | Predicted Hazard Statement | Basis from Analogs |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | N/A |

Signal Word: Danger or Warning

Causality Behind the Hazards: The toxicity of nitroanilines is well-documented. The nitro group can be metabolically reduced to form reactive intermediates that bind to macromolecules, and it can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[5] Halogenation can further modify the compound's lipophilicity and metabolic pathways, often enhancing its persistence and potential for systemic effects. The aniline moiety itself is a known sensitizer and irritant. Therefore, the combination of these functional groups necessitates handling this compound as acutely toxic and a skin/eye irritant.

Laboratory Protocol for Safe Handling and Use

This protocol is designed as a self-validating system. Adherence to these steps is critical to mitigate the risks identified in the hazard analysis.

1. Engineering Controls & Pre-Experiment Setup:

-

Causality: The primary route of exposure to solid reagents is through inhalation of dust and accidental skin contact. Engineering controls are the most reliable method of exposure prevention.

-

Protocol:

-

All weighing and manipulation of the solid compound MUST be performed within a certified chemical fume hood or a glove box to prevent inhalation of dust.[4]

-

Ensure a safety shower and eyewash station are unobstructed and have been tested within the last month.

-

Designate a specific area within the hood for the experiment to contain potential spills. Cover the work surface with absorbent, disposable bench paper.

-

2. Personal Protective Equipment (PPE) Selection Workflow:

-

Causality: A multi-layered PPE approach is essential to protect against dermal absorption, eye contact, and inhalation of any escaped particulates.

-

Protocol:

-

Hand Protection: Wear double-layered nitrile gloves. The outer glove must be inspected for tears before use and removed immediately upon exiting the fume hood.[4] Change gloves immediately if contamination is suspected.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing (e.g., dissolution), chemical splash goggles are required.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (a situation that must be avoided), a NIOSH-approved N95 respirator is required.

-

3. Hygiene Practices:

-

Causality: Preventing cross-contamination and accidental ingestion is a critical secondary control measure.

-

Protocol:

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is vital.

1. In Case of Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing while washing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the container label.[4]

2. Accidental Release Measures:

-

Causality: The goal is to contain the spill, prevent it from becoming airborne, and decontaminate the area without creating a secondary hazard.

-

Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Control: Ensure the spill is contained within the fume hood. If outside a hood, eliminate all ignition sources.

-

Cleanup (Small Spill):

-

Wear the full PPE ensemble described in Section 3.

-

Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

-

Carefully sweep the material into a designated, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.

-

-

Cleanup (Large Spill): Evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Stability, Storage, and Disposal

-

Stability: Assumed to be stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Follow the supplier recommendation to store at 2-8°C under an inert atmosphere and protected from light.[3]

-

Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2,3-difluoro-6-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-2,3-difluoro-6-nitroaniline (CAS No. 626238-73-1), a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published solubility data, this document establishes a predictive framework based on the compound's structural attributes and provides detailed, field-proven methodologies for its empirical determination. This guide is designed to equip researchers with the necessary tools to understand and manipulate the solubility of this compound, a critical parameter for its application in synthesis, formulation, and biological screening.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability and application. It dictates the choice of solvents for synthesis and purification, influences bioavailability in drug formulations, and is a critical parameter in designing high-throughput screening assays. For a molecule like this compound, which possesses a complex substitution pattern on an aniline scaffold, a thorough understanding of its solubility is paramount. This guide will delve into the predicted solubility characteristics, provide a robust experimental protocol for its determination, and discuss the anticipated impact of various physicochemical parameters.

Predicted Solubility Profile of this compound

The molecular structure of this compound (Molecular Formula: C₆H₃BrF₂N₂O₂) suggests a compound with limited aqueous solubility and a preference for organic solvents.[1] This prediction is rooted in an analysis of its constituent functional groups:

-

Aromatic Ring: The benzene core is inherently hydrophobic.

-

Halogen Substituents (Bromo and Difluoro): The presence of bromine and fluorine atoms increases the molecular weight and lipophilicity of the molecule.

-

Nitro Group (-NO₂): This strong electron-withdrawing group contributes to the molecule's polarity but can also participate in crystal lattice interactions, potentially leading to lower solubility.

-

Aniline Moiety (-NH₂): The amino group can act as a hydrogen bond donor and acceptor, which could confer some solubility in protic solvents. However, its basicity is significantly reduced by the presence of the electron-withdrawing nitro and fluoro groups.

Based on these features, a qualitative solubility profile can be inferred, similar to other halogenated nitroanilines. For instance, 4-nitroaniline exhibits limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[2] Similarly, 4-bromoaniline is moderately soluble in water and highly soluble in organic solvents such as chloroform and ethanol.[3] Therefore, this compound is expected to be sparingly soluble in water and demonstrate a range of solubilities in common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group allows for some hydrogen bonding, but the overall hydrophobic character of the molecule limits solubility.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating polar organic molecules. |

| Non-Polar | Hexane, Toluene, Chloroform | Low to Moderate | The halogenated aromatic structure suggests some affinity for non-polar environments. |

Experimental Determination of the Solubility Profile

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability with poorly soluble compounds.[4][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

-

This compound (purity ≥98%)[1]

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[5]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the workflow for the experimental determination of solubility.

References

The Strategic Importance of 2,3-Difluoroaniline as a Core Starting Material

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline: Strategic Selection of Starting Materials and Core Synthetic Methodologies